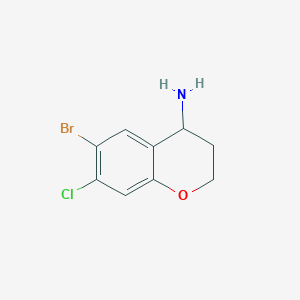
6-Bromo-7-chlorochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-chlorochroman-4-amine is a heterocyclic compound with the molecular formula C9H9BrClNO It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chlorochroman-4-amine typically involves the bromination and chlorination of chroman derivatives. One common method starts with chroman-4-one, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-chroman-4-one is then subjected to chlorination using thionyl chloride to yield 6-Bromo-7-chlorochroman-4-one. Finally, the amination of this intermediate with ammonia or an amine source under suitable conditions produces this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of regioselective bromination and chlorination steps, followed by efficient amination processes, allows for the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-chlorochroman-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or other substituted derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary amines or alcohols.
Applications De Recherche Scientifique
6-Bromo-7-chlorochroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: A heterocyclic compound used in the synthesis of antiviral drugs.
Chroman-4-one Derivatives: Compounds with similar bicyclic structures but different substituents, exhibiting diverse biological activities.
Uniqueness
6-Bromo-7-chlorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H9BrClNO |
|---|---|
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2 |
Clé InChI |
PPPOKPVUYNYILR-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


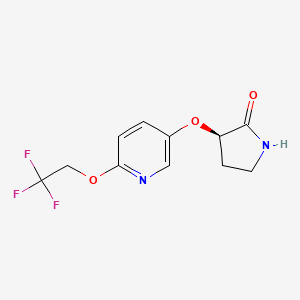
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)


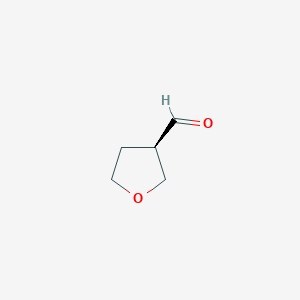
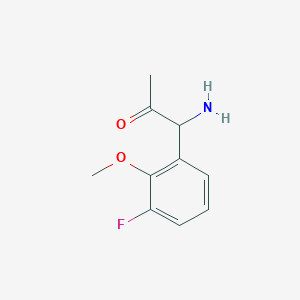
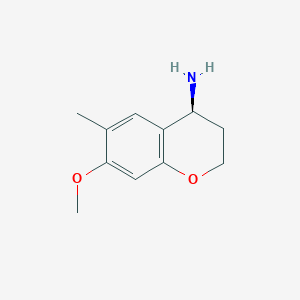
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)

![7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)



